JT002

Description

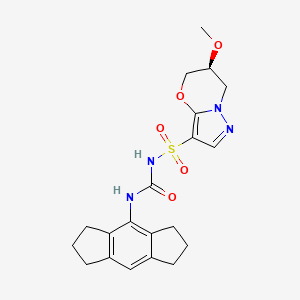

This compound, designated GDC-2394, is a potent and selective NLRP3 inflammasome inhibitor developed to address inflammatory and autoimmune diseases . Its design focused on mitigating drug-induced liver injury by optimizing lipophilic ligand efficiency (LLE) and solubility. The scaffold integrates a sulfonylurea group linked to a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine moiety and a hexahydro-s-indacenyl group. Key structural modifications, such as introducing a 6-methoxy group and a basic amine, enhanced aqueous solubility and reduced renal toxicity observed in earlier analogs . GDC-2394 demonstrates nanomolar potency against NLRP3 (IC₅₀ = 14 nM) and favorable pharmacokinetics, enabling its advancement into clinical trials .

Propriétés

Formule moléculaire |

C20H24N4O5S |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea |

InChI |

InChI=1S/C20H24N4O5S/c1-28-14-10-24-19(29-11-14)17(9-21-24)30(26,27)23-20(25)22-18-15-6-2-4-12(15)8-13-5-3-7-16(13)18/h8-9,14H,2-7,10-11H2,1H3,(H2,22,23,25)/t14-/m0/s1 |

Clé InChI |

CNMWUSIUEKOFMW-AWEZNQCLSA-N |

SMILES isomérique |

CO[C@H]1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |

SMILES canonique |

COC1CN2C(=C(C=N2)S(=O)(=O)NC(=O)NC3=C4CCCC4=CC5=C3CCC5)OC1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

-

Formation of the Hexahydro-s-indacenyl Intermediate: : The synthesis begins with the preparation of the hexahydro-s-indacenyl intermediate. This can be achieved through a series of cyclization reactions involving suitable starting materials such as cyclohexanone derivatives and appropriate reagents under controlled conditions.

-

Synthesis of the Pyrazolo[5,1-b][1,3]oxazinyl Intermediate: : Parallelly, the pyrazolo[5,1-b][1,3]oxazinyl intermediate is synthesized through a sequence of reactions, including condensation, cyclization, and functional group modifications. The key step involves the formation of the pyrazole ring, followed by the construction of the oxazine ring.

-

Coupling of Intermediates: : The final step involves the coupling of the hexahydro-s-indacenyl and pyrazolo[5,1-b][1,3]oxazinyl intermediates through a sulfonylurea linkage. This is typically achieved using sulfonyl isocyanate as the coupling reagent under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonylurea moieties, leading to the formation of corresponding oxides and sulfoxides.

Reduction: Reduction reactions can target the carbonyl groups and double bonds within the structure, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides and sulfones, while reduction can produce alcohols and alkanes. Substitution reactions result in derivatives with various functional groups attached to the core structure.

Applications De Recherche Scientifique

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea has diverse applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities, receptor binding, and cellular pathways.

Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[[(6S)-6-methoxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl]sulfonyl]urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Pathways Involved: The compound can influence cellular signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis. By modulating these pathways, it exerts its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Lead NLRP3 Inhibitor (Unoptimized Sulfonylurea Series)

- Structure : Lacks the 6-methoxy and basic amine substituents.

- Key Differences: Lower solubility led to renal toxicity in cynomolgus monkeys due to compound precipitation.

- Activity : Comparable NLRP3 inhibition (IC₅₀ ~10–20 nM) but poor safety profile.

- Outcome : Discontinued due to toxicity, prompting solubility-driven redesign .

2.1.2 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one

- Structure: Combines pyranopyrazole and oxazine rings but lacks sulfonylurea.

- Synthesis : Produced via multicomponent reactions (e.g., one-pot pyrazole-pyran fusion) .

- Differentiator : Heterocyclic core diverges from GDC-2394’s pyrazolo-oxazine-sulfonylurea architecture .

2.1.3 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted Ureas

- Structure : Urea-linked triazole-pyridine derivatives (e.g., compound 15a ).

- Synthesis : Reflux with aniline derivatives in dioxane .

- Differentiator : Urea moiety is retained, but scaffold lacks sulfonamide and indacenyl groups critical for NLRP3 targeting .

Comparative Data Table

| Compound | Molecular Weight | Solubility (µg/mL) | NLRP3 IC₅₀ (nM) | Toxicity Observations | Key Structural Features |

|---|---|---|---|---|---|

| GDC-2394 | 518.58 | >100 (pH 7.4) | 14 | No significant renal toxicity | 6-Methoxy, sulfonylurea, hexahydro-s-indacenyl |

| Lead NLRP3 Inhibitor | ~500 (estimated) | <10 (pH 7.4) | 10–20 | Renal precipitation in vivo | Pyrazolo-oxazine-sulfonylurea (no methoxy) |

| Pyranopyrazole-Oxazine [5] | 377.39 | Not reported | N/A | Not tested | Pyranopyrazole fused with oxazine |

| Triazole-Pyridine Urea [9] | 449.43 | <50 (estimated) | N/A | Not reported | Triazole-pyridine-urea |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.